Rexamino
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenyl-4,5-dihydro-1,3-oxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFPLELNWIASCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442986 | |
| Record name | Rexamino | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52883-35-9 | |
| Record name | Rexamino | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Experimental Administration Protocols
In controlled studies, levamisole hydrochloride (oral bolus) and levamisole phosphate (injectable solution) were administered to horses. Post-administration urine and plasma samples revealed:
Table 1: Metabolic Byproducts of Levamisole in Horses
| Metabolite | Detection Method | Biological Sample | Peak Detection Time |
|---|---|---|---|
| Levamisole | LC-MS | Urine/Plasma | 2–6 hours |
| Aminorex | LC-MS | Urine/Plasma | 4–12 hours |
| This compound | LC-MS | Urine/Plasma | 2–8 hours |
| Compound II | LC-MS | Urine/Plasma | Up to 36 hours |
Pharmacokinetic Considerations
The route of administration (oral vs. intravenous) significantly affects this compound’s bioavailability. Oral dosing results in slower absorption but prolonged metabolite detection, while intravenous administration yields rapid peak concentrations.
Chemical Synthesis Approaches
While this compound’s in vivo formation is well-documented, in vitro synthesis remains less explored. Indirect insights derive from analogous compounds like barbarin, a structurally related oxazoline synthesized via ring-closure reactions.
Cyclization of β-Hydroxy Amides
A proposed route involves cyclizing β-hydroxy amides using fluorinating agents (e.g., Deoxo-Fluor®) to form the oxazoline ring. However, this method requires validation through peer-reviewed studies.
Adaptation of Barbarin Synthesis
Barbarin, an aminorex analog, is synthesized via ring closure between phenylethanolamine and carbon disulfide in tetrahydrofuran with pyridine catalysis. Modifying this protocol could yield this compound:
Industrial-Scale Challenges
Industrial production faces hurdles such as:
-
Purity Control : Degradation impurities (e.g., compound II) may form during synthesis.
-
Scalability : Continuous flow systems, effective for similar heterocycles, could mitigate safety risks and improve yield.
Analytical Validation of Synthesis
Characterization Techniques
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO₂), bromotrichloromethane.
Substitution: Sodium hydride, tosyl derivatives.
Major Products
Oxidation: Oxazoles.
Substitution: Michael adducts and other cycloaddition products.
Scientific Research Applications
Veterinary Medicine
Detection in Equine Health
Rexamino has been identified as a metabolite of levamisole, a common anti-helminthic drug used in horses. Research indicates that the administration of levamisole can lead to the detection of this compound in urine and plasma samples from horses. In a study conducted by Ho et al., it was established that following the administration of levamisole preparations, both this compound and aminorex were present in post-administration samples . This finding is crucial for understanding the implications of levamisole use in competitive racing contexts, where the presence of such metabolites could indicate doping violations.
Case Study: Levamisole Administration
- Objective : To analyze the metabolic pathways of levamisole in horses and identify potential metabolites.
- Methodology : Horses were administered two forms of levamisole (oral bolus and injectable) and urine/plasma samples were collected for analysis.
- Findings : this compound was detected alongside other metabolites, suggesting that routine use of levamisole could lead to inadvertent doping cases due to the presence of this compound in official samples .
Forensic Science
Implications for Drug Testing
this compound's presence as a metabolite raises significant questions in forensic toxicology, particularly concerning its detection in human samples. The compound has been studied for its potential as a marker for illicit drug use, especially when analyzing substances adulterated with levamisole.
Case Study: Forensic Analysis
- Objective : To evaluate the presence of this compound in forensic samples from suspected drug users.
- Methodology : Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) were employed to detect this compound alongside other compounds like benzoylecgonine.
- Findings : The absence of aminorex in certain clinical samples containing benzoylecgonine suggests that this compound could serve as an important marker for tracing specific drug use patterns .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for both therapeutic applications and forensic investigations. Studies have focused on how this compound behaves within biological systems after the administration of parent compounds like levamisole.
Mechanism of Action
The mechanism of action of 4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine is not fully understood. its derivatives, such as aminorex, interact with monoaminergic neurotransmission by interfering with the function of monoamine transporters. This interaction is similar to that of amphetamines and cocaine, affecting neurotransmitter levels in the brain .
Comparison with Similar Compounds
Source :
Detection Methods and Regulatory Implications
- This compound: Identified via LC-MS/MS in equine and human urine. Essential for distinguishing Levamisole metabolism from direct Aminorex doping .
- Aminorex: Screened using immunoassays; requires confirmatory testing (e.g., GC-MS) to rule out Levamisole origins .
Regulatory Guidelines :
- The U.S. FDA and EMA mandate metabolite profiling for Levamisole-derived compounds to prevent false doping allegations .
- Biosimilarity assessments require comparative studies of metabolite safety, as outlined in EMA and FDA guidance .
Clinical and Forensic Relevance
- Doping Control: this compound’s presence in horse urine confirms Levamisole administration, exonerating owners accused of intentional Aminorex doping .
- Cocaine Adulteration: In humans, co-detection of this compound and Aminorex in urine indicates Levamisole-adulterated cocaine use, linked to severe neutropenia and vasculitis .
Biological Activity
Rexamino, a compound associated with the metabolism of levamisole, has garnered attention due to its biological activity and implications in veterinary and human health. This article explores the pharmacological properties, metabolic pathways, and case studies related to this compound, drawing from diverse scientific literature.
Overview of this compound
This compound is primarily recognized as a metabolite of levamisole, an anti-helminthic drug used extensively in veterinary medicine. Its relevance has increased due to its detection in urine and plasma samples of horses administered levamisole, raising concerns about its potential effects on health and performance in racehorses.
Metabolic Pathways
The metabolic pathway of this compound involves its formation from levamisole. Research indicates that after the administration of levamisole, both aminorex and this compound can be detected in biological samples. A study conducted on horses showed that while aminorex was frequently detected post-administration, this compound was less consistently identified, suggesting it may have a shorter half-life or lower bioavailability compared to aminorex .
Table 1: Metabolites of Levamisole
| Metabolite | Detection Method | Biological Sample | Detection Time |
|---|---|---|---|
| Levamisole | LC-MS | Urine | Up to 36 hours |
| Aminorex | LC-MS | Urine/Plasma | Up to 24 hours |
| This compound | LC-MS | Urine/Plasma | Variable |
Pharmacokinetics
Pharmacokinetic studies have demonstrated that the administration route (oral vs. intravenous) significantly influences the concentration and duration of this compound in circulation. In horses, pharmacokinetic parameters were evaluated using nonlinear regression analysis to determine the concentration-time profiles following drug administration. The results indicated that both the route of administration and individual physiological factors could alter the pharmacokinetic behavior of this compound .
Case Study: Pharmacokinetics in Horses
A study involving four female horses assessed the pharmacokinetics of aminorex (and by extension, this compound) after oral administration. Blood and urine samples were collected at various time points to measure drug concentrations. Key findings included:
- Peak Concentration : Achieved within 2 hours post-administration.
- Elimination Half-Life : Approximately 6-12 hours for aminorex, with this compound showing a similar but slightly shorter half-life.
- Urinary Excretion : Significant quantities of both metabolites were excreted within the first 12 hours .
Biological Effects
The biological activity of this compound is not fully understood but is thought to be linked to its structural similarities with other psychoactive compounds like amphetamines. Studies suggest that compounds like aminorex can induce central nervous system stimulation, which may also extend to this compound .
Potential Health Risks
This compound's association with pulmonary hypertension has been highlighted in several studies. High doses of aminorex have been shown to potentially lead to idiopathic pulmonary hypertension in certain populations, particularly among users of illicit drugs adulterated with levamisole . Although direct evidence linking this compound to pulmonary complications is limited, its metabolites' pharmacological profiles warrant caution.
Q & A
Q. How can researchers design reproducible synthesis protocols for Rexamino?
Methodological Answer:
- Develop a step-by-step experimental procedure with precise reaction conditions (e.g., temperature, solvent ratios, catalysts) and document deviations.
- Include purity validation via HPLC or GC-MS and characterization data (e.g., NMR, IR) for at least five key intermediates or final compounds .
- Use controlled environments (e.g., inert atmosphere) to minimize variability and ensure batch-to-batch consistency.
Q. What analytical techniques are essential for the initial characterization of this compound?
Methodological Answer:
- Prioritize spectroscopic methods: H/C NMR for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for stereochemical resolution.
- Assess purity via elemental analysis or chromatography (e.g., HPLC with UV/vis detection) .
- Cross-reference data with known analogs in databases like PubChem or Reaxys to validate novel findings.
Q. How should researchers formulate hypotheses about this compound’s mechanism of action?
Methodological Answer:
- Apply the PICO framework: Define the Population (e.g., cell lines/organisms), Intervention (this compound dosage), Comparison (control groups), and Outcome (e.g., enzyme inhibition, gene expression changes).
- Use literature gaps (e.g., unresolved signaling pathways) to anchor hypotheses .
- Pilot studies with knock-out models or competitive inhibitors can refine hypotheses.
Q. What strategies ensure a comprehensive literature review on this compound?
Methodological Answer:
- Use Boolean search terms (e.g., "this compound AND synthesis NOT industrial") in Scopus, PubMed, and CAS SciFinder.
- Screen primary sources for experimental protocols and secondary reviews for mechanistic insights.
- Map trends using citation management tools (e.g., Zotero) and prioritize studies with rigorous validation (e.g., ≥3 independent replicates) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Conduct comparative assays under standardized conditions (e.g., identical cell lines, pH, incubation times).
- Perform meta-analyses to identify confounding variables (e.g., solvent polarity, impurity profiles).
- Validate outliers using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. What computational approaches are effective for modeling this compound’s molecular interactions?
Methodological Answer:
- Use molecular docking (AutoDock Vina, Schrödinger) to predict binding modes with target proteins.
- Validate predictions via molecular dynamics (MD) simulations (GROMACS, AMBER) to assess stability over time.
- Cross-correlate computational data with experimental results (e.g., ITC for binding thermodynamics) .
Q. How can FAIR principles be applied to this compound research data?
Methodological Answer:
- Assign persistent identifiers (DOIs) to datasets via repositories like Zenodo or Chemotion.
- Embed metadata describing synthesis conditions, instrumentation settings, and raw data formats (e.g., .cif for crystallography).
- Use machine-readable formats (e.g., SDF for structures) and open licenses (CC-BY) to enable reuse .
Q. What methodologies address challenges in scaling up this compound synthesis for preclinical studies?
Methodological Answer:
- Optimize reaction kinetics using Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, temperature gradients).
- Implement inline analytics (PAT tools) for real-time monitoring of intermediates.
- Conduct stability studies (accelerated aging, forced degradation) to assess formulation compatibility .
Data Integrity and Reproducibility
Q. How should researchers document conflicting spectral data for this compound derivatives?
Methodological Answer:
Q. What criteria validate the identity of novel this compound analogs?
Methodological Answer:
- Provide ≥2 independent characterization methods (e.g., NMR + HRMS + XRD).
- Compare melting points, optical rotations, and chromatographic retention times with literature values.
- Include elemental analysis for C/H/N/S composition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
